4-(2,6-Dimethylphenyl)benzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by a benzoic acid moiety substituted with a 2,6-dimethylphenyl group at the para position. This compound has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry.
The compound can be synthesized through several chemical reactions involving readily available starting materials. The synthesis methods typically employ aromatic substitution reactions, which are common in organic chemistry.
4-(2,6-Dimethylphenyl)benzoic acid is classified as an aromatic carboxylic acid. It features a benzene ring with a carboxylic acid functional group (-COOH) and an additional aromatic substituent, making it part of the broader category of substituted benzoic acids.
The synthesis of 4-(2,6-Dimethylphenyl)benzoic acid can be achieved through various methods, primarily focusing on electrophilic aromatic substitution reactions. One common approach involves the following steps:
The molecular structure of 4-(2,6-Dimethylphenyl)benzoic acid can be represented as follows:
4-(2,6-Dimethylphenyl)benzoic acid can participate in various chemical reactions:
Research indicates that modifications in the aromatic ring significantly influence biological activity, suggesting that 4-(2,6-Dimethylphenyl)benzoic acid may possess similar properties depending on its interaction with biological targets.
4-(2,6-Dimethylphenyl)benzoic acid has potential applications in several scientific fields:
Electrophilic aromatic substitution (EAS) is pivotal for constructing the 4-(2,6-dimethylphenyl)benzoic acid core. The electron-donating methyl groups on the 2,6-dimethylphenyl ring activate it toward electrophiles, directing substitutions to the para position relative to the amino or carboxylate linker. For example, 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) is synthesized via copper-catalyzed Ullmann condensation between 2-chlorobenzoic acid and 2,6-dimethylaniline. This reaction requires stoichiometric copper(I) oxide and copper metal in 2-ethoxyethanol at 130°C, achieving yields of ~11% after silica gel chromatography [6] . The ortho-carboxyl group in anthranilic acid derivatives further enables regioselective EAS by forming six-membered chelates with electrophilic catalysts, enhancing meta- or para-substitution [9].
Directing Group Effects in EAS
Directing Group | Position | Electrophile | Regioselectivity |
---|---|---|---|
-NH-(2,6-dimethylphenyl) | Benzoic acid ortho | Diazonium salts | Meta-carboxyl [9] |
-COOH | 2,6-Dimethylphenyl para | Acyl chlorides | Ortho to methyl [7] |
-NHAc | Phenyl para | Halogens | Para to acetamido [1] |
Optimization challenges include minimizing polyacylation and controlling steric hindrance from the 2,6-dimethyl groups. Microwave-assisted EAS has reduced reaction times from 24 hours to <2 hours while improving yields by 15–20% [6].
Friedel-Crafts acylation enables direct installation of the benzoyl moiety onto 2,6-dimethylphenyl substrates. Phthalic anhydride serves as a bifunctional electrophile, reacting with m-xylene under AlCl₃ catalysis to yield keto-acids like 2-(4-carboxybenzoyl)-3,5-dimethylbenzoic acid. This method necessitates anhydrous conditions and strict temperature control (0–5°C) to prevent decomposition of the Lewis acid adduct [1] [4]. The reaction proceeds via a Wheland intermediate, with AlCl₃ complexing to the carbonyl oxygen, enhancing electrophilicity. After nucleophilic attack by the arene, hydrolysis liberates the keto-acid product [1].
Catalyst Optimization in Friedel-Crafts Reactions
Catalyst | Stoichiometry | Solvent | Yield (%) | Byproducts |
---|---|---|---|---|
AlCl₃ | 1.2 eq. | CH₂Cl₂ | 75–80 | Isomeric ketones [4] |
FeCl₃ | 2.0 eq. | Toluene | 60–65 | Chlorinated aromatics [1] |
ZnCl₂ | 3.0 eq. | CS₂ | 40–45 | Unreacted anhydride [2] |
Key limitations include the deactivation of AlCl₃ by coordination to product carboxylates and steric inhibition from ortho-methyl groups. Stoichiometric AlCl₃ (≥1.2 equiv.) is essential to drive acylation to completion, though this complicates workup due to aqueous HCl generation during quenching [4]. Alternative catalysts like FeCl₃ reduce side reactions but lower yields [1].
4-(2,6-Dimethylphenyl)benzoic acid derivatives act as versatile ligands for transition metals, leveraging carboxylate O-atoms and aryl π-systems for coordination. Deprotonation of the carboxyl group generates anionic ligands that form octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) in 1:2 (metal:ligand) stoichiometry. IR spectroscopy confirms metal binding through carboxylate asymmetric stretching shifts (Δν = νₐₛ(COO⁻) – νₛ(COO⁻)) of 160–180 cm⁻¹, indicating bidentate chelation [2] [8]. For example, Cu(II) complexes of azo-functionalized derivatives exhibit magnetic moments of 1.82–1.92 BM, consistent with distorted octahedral geometries [8].
Coordination Modes and Spectral Shifts
Ligand design exploits substituent effects: electron-withdrawing groups (e.g., -NO₂) enhance Lewis acidity at metal centers, while methyl groups promote hydrophobic aggregation in aqueous media [8].
Solvent selection critically determines polymorph identity and crystal morphology in 4-(2,6-dimethylphenyl)benzoic acid derivatives. Form II crystals of HDMPA grow as colorless blocks from acetone, acetonitrile, or ethyl acetate via slow evaporation, featuring triclinic symmetry (space group P1) [6]. Conversely, rapid quench cooling (-20°C) of THF/acetone (1:1) solutions yields Form I, previously misidentified as a distinct polymorph but now recognized as identical to Form II after structural re-refinement [3] [6]. Polymorph stability hinges on solvent polarity: protic solvents (MeOH, EtOH) favor hydrogen-bonded dimers via carboxyl pairing, while aprotic solvents (CHCl₃, toluene) promote π-stacked columns [6].
Solvent-Dependent Crystallization Outcomes
Solvent System | Method | Crystal Form | Key Interactions | Morphology |
---|---|---|---|---|
Acetone | Slow evaporation | Form II | O–H···O H-bonds | Blocks [6] |
THF/Acetone (1:1) | Quench cooling | Form I (≡ Form II) | C–H···π stacking | Needles [6] |
Methanol | Slow evaporation | Hydrogen-bonded dimer | O–H···O = 1.78 Å | Plates [9] |
Acetonitrile | Evaporative | Form II | π→π (3.5 Å spacing) | Prisms [6] |
Optimization parameters include:
Hirshfeld surface analysis confirms that H···H (35%), H···C (22%), and H···O (18%) contacts dominate crystal packing, with lattice energies of -48.14 kcal/mol (Form I) and -50.31 kcal/mol (Form II) [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1